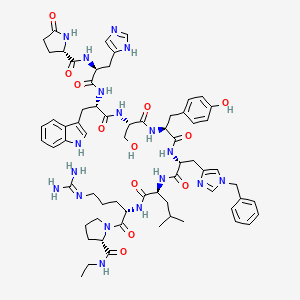
Histrelin
Vue d'ensemble
Description
Histrelin is a synthetic hormone that is similar to a natural hormone produced in the brain . It is a nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with added potency . When present in the bloodstream, it acts on particular cells of the pituitary gland called gonadotropes .
Synthesis Analysis
Histrelin is available in a diffusion-controlled reservoir drug delivery system for subcutaneous implantation . The subcutaneous histrelin implant provides sustained suppression of serum testosterone, luteinizing hormone (LH), and prostate-specific antigen levels for up to 1 year in patients with advanced prostate cancer .
Molecular Structure Analysis
Histrelin is a small molecule with the chemical formula C70H94N18O16 .
Chemical Reactions Analysis
Histrelin is a GnRH agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses . This drug is a synthetic analog of naturally occurring GnRH with a higher potency .
Physical And Chemical Properties Analysis
Histrelin is a small molecule with the chemical formula C70H94N18O16 . More detailed physical and chemical properties can be found in specific databases or resources .
Applications De Recherche Scientifique
Treatment of Prostate Cancer
Histrelin is used in the treatment of hormone-sensitive cancers of the prostate in men. It works by suppressing the production of testosterone, which is often required for the growth of prostate cancer cells. The use of histrelin has shown to produce profound and sustained suppression of testosterone levels in patients with advanced prostate cancer .
Management of Uterine Fibroids
In women, histrelin is utilized to manage uterine fibroids, which are non-cancerous growths in the uterus. The drug’s action helps in reducing the size of these fibroids .
Central Precocious Puberty (CPP)
Histrelin has been proven highly effective in treating central precocious puberty (CPP) in children. It suppresses premature sexual development by inhibiting gonadotropin secretion through down-regulation of GnRH receptors in the pituitary gland .
Safety And Hazards
Histrelin can cause serious side effects. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is also known to cause a transient surge in serum testosterone levels after the placement of the initial histrelin implant .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXHVIJIIXKSOE-QILQGKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227543 | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis. | |
| Record name | HISTRELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Histrelin | |
CAS RN |
76712-82-8 | |
| Record name | Histrelin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HISTRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HISTRELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Histrelin interact with its target and what are the downstream effects?
A1: Histrelin exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []
Q2: What is the significance of the sustained suppression of gonadotropins achieved by Histrelin?
A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. Histrelin effectively halts this process, allowing for normal growth and development. [, , , ]
Q3: What is the molecular formula and weight of Histrelin?
A3: Histrelin is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []
Q4: Are there any specific challenges related to the stability and formulation of Histrelin?
A4: Histrelin, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]
Q5: What is the significance of the subcutaneous implant formulation for Histrelin?
A5: The implant formulation offers several advantages over traditional injection-based therapies, including:
- Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]
- Consistent drug delivery: The implant ensures a steady release of Histrelin, maintaining therapeutic levels and maximizing efficacy. [, , , ]
- Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]
Q6: How is Histrelin absorbed and distributed in the body?
A6: The subcutaneous implant provides a slow and continuous release of Histrelin into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]
Q7: How long does it take for Histrelin to achieve its therapeutic effect?
A7: Histrelin effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]
Q8: How is Histrelin metabolized and excreted?
A8: As a peptide, Histrelin is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []
Q9: What are the main applications of Histrelin based on in vitro and in vivo studies?
A9: Histrelin's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]
Q10: Are there any known mechanisms of resistance to Histrelin therapy?
A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []
Q11: What is the safety profile of the Histrelin implant?
A12: The Histrelin implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]
Q12: Are there specific biomarkers used to monitor the effectiveness of Histrelin therapy?
A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of Histrelin therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]
Q13: What analytical methods are used to measure Histrelin levels in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify Histrelin levels in serum. This method provides high sensitivity and specificity.
Q14: What are the alternatives to Histrelin for the treatment of CPP?
A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to Histrelin for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



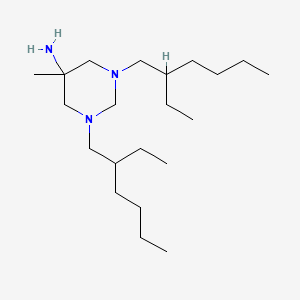
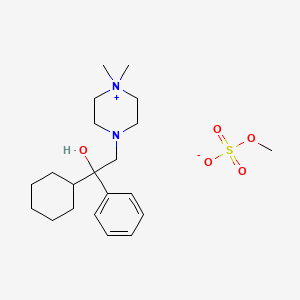

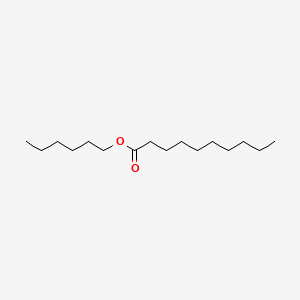


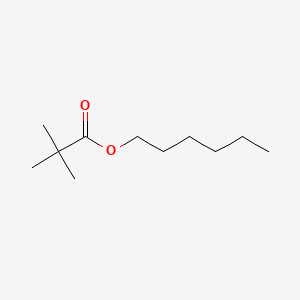

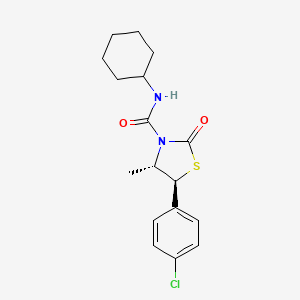
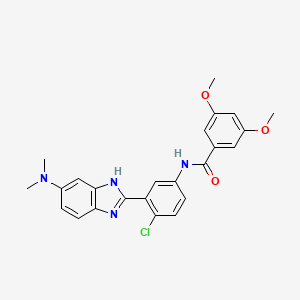
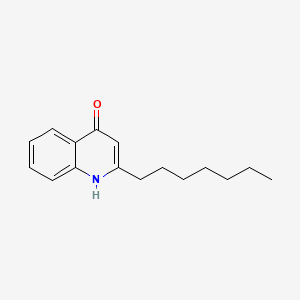
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)
